Enantiomer Stereochemical Differentiation
2-(2,5-Dimethoxyphenyl)propanoic acid possesses a chiral center at the α-carbon, giving rise to distinct (R)- and (S)-enantiomers. In the broader class of 2-arylpropionic acids, including known NSAIDs like ibuprofen and naproxen, the pharmacological activity is often highly stereoselective, with one enantiomer (typically the (S)-form) being responsible for the majority of COX inhibition, while the (R)-enantiomer may be inactive or metabolically inverted in vivo [1]. Structure-activity relationship (SAR) studies on substituted phenylpropanoic acid derivatives as PPAR activators have established that the stereochemistry of the α-substituent is a key determinant of potency and subtype selectivity for PPARα vs. PPARγ [2].
| Evidence Dimension | Stereochemical differentiation and potential biological activity |
|---|---|
| Target Compound Data | Racemic 2-(2,5-dimethoxyphenyl)propanoic acid (CAS 83026-51-1) and its individual (R)- (CAS 1239016-37-5) and (S)-enantiomers (CAS 126275-45-4) |
| Comparator Or Baseline | Non-chiral arylpropionic acids or alternative substitution patterns lacking stereochemical control |
| Quantified Difference | No direct quantitative data available for this specific compound; differentiation is based on established class-level stereochemical principles for 2-arylpropionic acids [1][2]. |
| Conditions | N/A - Class-level inference |
Why This Matters
For researchers investigating stereospecific interactions with biological targets (e.g., PPARs, enzymes), procurement of a specific enantiomer (R or S) is essential to ensure experimental reproducibility and to avoid confounding results from the racemic mixture or the incorrect isomer.
- [1] Kumar, P. et al. Review on 2-Arylpropionic Acid Derivatives: A Versatile Scaffold for NSAIDs. International Journal of Pharmacy and Pharmaceutical Research, 2020. View Source
- [2] Miyachi, H. et al. Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 2003, 46, 1845-1856. View Source
